
Quinoline-2-carboxylic acid
Overview
Description
Quinaldic acid, also known as quinoline-2-carboxylic acid, is an organic compound belonging to the class of quinoline carboxylic acids. It is characterized by a quinoline ring system substituted by a carboxyl group at the second position. This compound is a white crystalline solid that is soluble in hot water, ethanol, benzene, chloroform, ether, and alkaline solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinaldic acid can be synthesized through various methods. One common method involves the Reissert reaction, where quinoline reacts with acid chlorides and potassium cyanide to form 1-acyl-2-cyano-1,2-dihydroquinolines, which are then hydrolyzed to yield quinaldic acid . Another eco-efficient method involves the cyclization of aniline with ethyl 4,4-diethoxycrotonate, followed by hydrolysis of the generated ethyl quinaldate .
Industrial Production Methods: Industrial production of quinaldic acid typically relies on the Reissert reaction due to its established process and efficiency. newer methods focusing on green chemistry principles are being explored to reduce the use of toxic reagents and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: Quinaldic acid undergoes various chemical reactions, including:
Oxidation: It can inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, such as forming substituted anilides through microwave-assisted preparation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of catalysts like alumina impregnated with hydrochloric acid.
Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal and synthetic organic chemistry .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of QCA and its derivatives as anticancer agents. For instance, a study synthesized an aryl ester from QCA and evaluated its effects on prostate cancer cell lines (PC3). The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of 26 µg/mL, demonstrating a concentration-dependent decrease in cell viability. The mechanism involved apoptosis induction and cell cycle arrest at the S phase, characterized by increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) .
Table 1: Anticancer Activity of this compound Derivatives
Antimicrobial Properties
Quinoline derivatives have shown promise as antimicrobial agents. A specific derivative, 5,8-dimethylthieno[2,3-b]this compound (TQCA), demonstrated significant activity against Plasmodium species by inhibiting hemoglobin degradation in infected erythrocytes. This compound enhanced the oxidative stress defense mechanisms in cells, leading to decreased parasitemia levels in murine models .
Case Study: TQCA in Malaria Treatment
In vivo studies confirmed TQCA's efficacy in reducing parasitemia and prolonging survival in infected mice. The compound's ability to modulate antioxidant enzyme activity was pivotal in protecting erythrocytes from oxidative damage caused by malaria infection .
Neuroprotective Effects
This compound derivatives have been investigated for neuroprotective applications. One notable derivative acts as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex, which is implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease. This compound has shown promise in preclinical models for mitigating excitotoxic damage .
Table 2: Neuroprotective Applications of Quinoline Derivatives
Compound | Target Receptor | Application |
---|---|---|
QCA Derivative | NMDA Receptor | Neuroprotection in neurodegenerative diseases |
(+) Enantiomer of QCA | Glycine Binding Site | Reducing excitotoxicity effects |
Drug Development Potential
The structural diversity of QCA derivatives positions them as valuable scaffolds for drug development. Research has indicated that modifications to the quinoline structure can enhance biological activity against various pathogens and cancer cells. For example, derivatives with specific functional groups have been shown to possess high antimycobacterial activity against Mycobacterium tuberculosis .
Mechanism of Action
Quinaldic acid exerts its effects through various mechanisms:
Inhibition of Oxidation: It inhibits the oxidation of key metabolic intermediates in mitochondria, affecting energy production and metabolic pathways.
Cytotoxic Activity: It decreases the viability of cancer cells in a dose- and time-dependent manner, likely through interactions with cellular targets involved in proliferation and survival.
Comparison with Similar Compounds
Quinaldic acid is unique among quinoline carboxylic acids due to its specific substitution pattern and biological activities. Similar compounds include:
Kynurenic Acid: Another tryptophan metabolite with similar physiological and pathological roles.
Isoquinoline-5-carboxylic Acid: A related compound with different substitution patterns and applications.
Quinaldic acid stands out for its diverse applications in chemistry, biology, and medicine, making it a valuable compound for scientific research and industrial use.
Biological Activity
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent studies, data tables, and case analyses.
This compound has the molecular formula and a molecular weight of approximately 173.17 g/mol. It is characterized by a carboxyl group at the 2-position of the quinoline ring system, which enhances its solubility and reactivity. The compound has a melting point of 156 °C and exhibits moderate solubility in water .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against prostate cancer cell lines. A notable study synthesized an aryl ester derivative from this compound and evaluated its effects on PC3 prostate cancer cells. The results indicated:
- Cytotoxicity : The synthesized compound showed potent cytotoxicity with an IC50 value of 26 µg/mL when tested at a concentration of 125 µg/mL.
- Mechanism of Action : The compound induced apoptosis by increasing Bax expression while decreasing Bcl-2 levels, which in turn activated caspases-7 and -9. Furthermore, it effectively blocked the S phase of the cell cycle and caused DNA fragmentation .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
This compound also demonstrates promising antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tb). A study highlighted the activity of various derivatives of quinoxaline-2-carboxylic acid against M. tb strains:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1.25 µg/mL against M. tuberculosis.
- Mechanism : The compounds were found to act as DNA-damaging agents, introducing single- and double-stranded breaks in bacterial DNA, which is critical for their antimicrobial efficacy .
Table 2: Summary of Antimicrobial Activity
Compound Derivative | MIC (µg/mL) | Target Organism | Mechanism |
---|---|---|---|
Quinoxaline-2-carboxylic acid | 1.25 | M. tuberculosis | DNA damage |
Other derivatives | Varies | M. smegmatis | DNA damage |
Additional Biological Activities
Beyond its anticancer and antimicrobial effects, this compound has been implicated in various physiological processes:
- Inhibition of Proinsulin Synthesis : It has been shown to inhibit proinsulin synthesis in pancreatic islet cells, suggesting potential implications in diabetes management .
- Influence on Tumor Suppressor Genes : Studies indicate that it may alter the expression of the p53 tumor suppressor gene and affect its phosphorylation status, further supporting its role in cancer biology .
Case Studies
- Prostate Cancer Study : A detailed examination revealed that treatment with this compound derivatives led to significant apoptosis in PC3 cells, with observable morphological changes consistent with programmed cell death.
- Tuberculosis Treatment : In vivo studies demonstrated that certain derivatives maintained low toxicity while exhibiting strong antimycobacterial activity, highlighting their potential as novel therapeutic agents against drug-resistant strains.
Q & A
Basic Research Questions
Q. What are the common transition metals used to form mixed-ligand complexes with quinoline-2-carboxylic acid, and how are these complexes characterized?
this compound (Q2CA) exhibits strong chelating properties due to its carboxyl and nitrogen groups. Commonly studied transition metals include Co(II) and Ni(II), which form complexes with Q2CA and co-ligands like 2,2'-bipyridine. Characterization involves FT-IR (to confirm ligand coordination via shifts in carboxylate stretching frequencies), UV-Vis spectroscopy (to analyze d-d transitions), elemental analysis, magnetic susceptibility, and conductivity measurements. Thermo-gravimetric analysis (TGA) is used to assess thermal stability .
Q. How is this compound synthesized, and what are its key physicochemical properties?
Q2CA (C₁₀H₇NO₂, MW 173.17 g/mol) is synthesized via direct reaction of quinoline derivatives with carboxylic acid precursors or through microwave-assisted methods. Key properties include a melting point of 156–158°C, boiling point of 348.7°C, and density of 1.3 g/cm³. It is moderately water-soluble and exhibits a logP value of 2.17, indicating hydrophobic character. Structural confirmation is achieved via NMR, X-ray crystallography, and mass spectrometry .
Q. What role does this compound play in covalent organic frameworks (COFs), and how are these materials applied?
Q2CA serves as a linker in COFs due to its rigid aromatic structure and functional groups, enabling π-π stacking and hydrogen bonding. For example, Q2CA-linked COFs synthesized via one-pot reactions exhibit high surface areas (BET analysis) and are used for pollutant adsorption, such as heavy metals or organic dyes. Characterization involves PXRD for crystallinity, FT-IR for bond formation, and SEM/TEM for morphology .
Advanced Research Questions
Q. How can researchers mitigate chlorinated by-products during the synthesis of quinoline-2-carbonyl chloride?
Chlorination at position 4 of the quinoline ring is a common side reaction when using thionyl chloride (SOCl₂). Strategies include:
- Using milder activating agents (e.g., oxalyl chloride with catalytic DMF).
- Optimizing reaction temperature and time to minimize over-chlorination.
- Employing microwave-assisted synthesis to enhance selectivity and reduce side reactions .
Q. What computational methods are employed to model this compound interactions in metal complexes, and how do they compare to experimental data?
Density Functional Theory (DFT) using Gaussian 09 and HyperChem 8.0 predicts bond lengths, angles, and electronic transitions in Q2CA-metal complexes. For example, theoretical UV-Vis spectra of Ni(II)-Q2CA complexes align with experimental data within 10–15 nm deviations. Mulliken charge analysis reveals electron donation from Q2CA’s carboxylate oxygen to metal centers, consistent with FT-IR shifts .
Q. How does the carboxyl group position on quinoline derivatives influence α-glucosidase/α-amylase inhibition?
Structure-activity relationship (SAR) studies show that the carboxyl group at position 2 (Q2CA) is critical, with IC₅₀ values of 9.1 µg/mL (α-glucosidase) and 15.5 µg/mL (α-amylase). Derivatives lacking the carboxyl group (e.g., quinoline-2-carboxaldehyde) show no activity. Computational docking reveals hydrogen bonding between Q2CA’s carboxyl group and enzyme active sites (e.g., ASP307 in α-glucosidase) .
Q. What strategies enhance the solubility and bioavailability of this compound in pharmaceutical formulations?
- Co-crystallization: Co-crystals with gallic acid improve aqueous solubility via hydrogen-bonded networks.
- Derivatization: Esterification (e.g., methyl esters) or amidation enhances lipophilicity for membrane permeability.
- Nanoencapsulation: Polymeric nanoparticles (PLGA) or liposomes increase bioavailability in in vivo models .
Q. How do microwave synthesis methods compare to conventional methods for preparing Q2CA-metal complexes?
Microwave irradiation reduces reaction times (minutes vs. hours) and improves yields (>85% vs. 60–70% conventionally). For Co(II)-Q2CA complexes, microwave synthesis enhances crystallinity, as shown by sharper PXRD peaks, and reduces energy consumption by ~70%. Kinetic studies reveal accelerated ligand substitution rates under microwave conditions .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported LD₅₀ values for this compound: How should researchers interpret toxicity data?
Q2CA’s intraperitoneal LD₅₀ in mice is 1 g/kg, while oral toxicity in birds is 100 mg/kg. These variations arise from species-specific metabolism and administration routes. Researchers should prioritize data from relevant models (e.g., rodents for mammalian toxicity) and adhere to safety protocols (e.g., PPE, fume hoods) during handling .
Q. Conflicting reports on Q2CA’s role in COF stability: What factors determine framework robustness?
While some studies highlight Q2CA’s stability in acidic conditions, others note hydrolysis under prolonged basic conditions. Stability depends on linker-metal coordination strength (e.g., Zn²⁺ > Co²⁺) and crosslinking density. Accelerated aging tests (e.g., 72 hrs in pH 2–12 buffers) are recommended for application-specific validation .
Q. Methodological Recommendations
- Characterization: Always pair spectroscopic data (FT-IR, UV-Vis) with elemental analysis and single-crystal XRD for unambiguous structural confirmation.
- Synthesis Optimization: Use design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, solvent) in Q2CA derivatization.
- Computational Validation: Cross-validate DFT results with experimental spectroscopic or crystallographic data to refine force field parameters .
Properties
IUPAC Name |
quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAUVZALPPNFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059079 | |
Record name | 2-Quinolinecarboxylic acid | |
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Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | Quinaldic acid | |
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Record name | Quinaldic acid | |
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Solubility |
14.0 mg/mL | |
Record name | Quinaldic Acid | |
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CAS No. |
93-10-7 | |
Record name | Quinaldic acid | |
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Record name | Quinaldic Acid | |
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Record name | Quinoline-2-carboxylic acid | |
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Record name | 2-Quinolinecarboxylic acid | |
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Record name | QUINALDIC ACID | |
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Record name | Quinaldic acid | |
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Melting Point |
156 °C | |
Record name | Quinaldic Acid | |
Source | DrugBank | |
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Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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